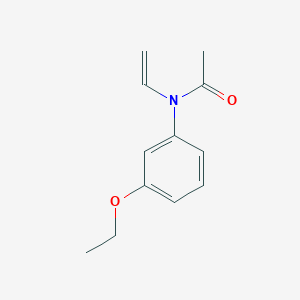
N-(3-Ethoxyphenyl)-N-vinylacetamide
Description
N-(3-Ethoxyphenyl)-N-vinylacetamide is a substituted acetamide featuring both a 3-ethoxyphenyl group and a vinyl moiety attached to the nitrogen atom.
Properties
CAS No. |
146680-74-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-ethenyl-N-(3-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-4-13(10(3)14)11-7-6-8-12(9-11)15-5-2/h4,6-9H,1,5H2,2-3H3 |
InChI Key |
QUKCZMBJOZKFIX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)N(C=C)C(=O)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)N(C=C)C(=O)C |
Synonyms |
Acetamide, N-ethenyl-N-(3-ethoxyphenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 3-ethoxyphenyl group in the target compound increases steric bulk and lipophilicity compared to methoxy or nitro substituents.
- The vinyl group differentiates it from non-vinyl analogs, enabling participation in radical reactions (e.g., Minisci reactions) and polymerization .
Physicochemical Properties
- Solubility : The ethoxy group enhances solubility in organic solvents compared to polar nitro-substituted analogs .
- Thermal Stability : Similar to N-vinylacetamide derivatives, the compound is stable under recommended storage conditions but may degrade upon prolonged exposure to light or oxidizers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


